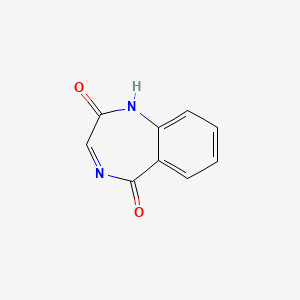
δ-Valérobétaine
Vue d'ensemble
Description
La delta-Valérobétaine est un métabolite microbien qui a suscité l'intérêt en raison de son rôle d'obésogène dépendant du régime alimentaire. Il s'agit d'un composé naturel présent dans le microbiome intestinal humain, associé à l'obésité et aux troubles métaboliques. La delta-Valérobétaine est produite par diverses espèces bactériennes et a été démontrée pour inhiber l'oxydation des acides gras mitochondriaux, conduisant à une augmentation de la masse graisseuse viscérale et à une stéatose hépatique .
Applications De Recherche Scientifique
Delta-Valerobetaine has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other compounds, such as TMAO.
Biology: Delta-Valerobetaine is studied for its role in the gut microbiome and its impact on host metabolism
Medicine: Research has shown that delta-Valerobetaine has cytotoxic activity in colon cancer cells, inducing apoptosis and autophagy.
Mécanisme D'action
Target of Action
Delta-Valerobetaine (VB) primarily targets the mitochondrial fatty acid oxidation pathway . It interacts with cellular carnitine and mitochondrial long-chain acyl-coenzyme As , which play crucial roles in the oxidation of fatty acids .
Mode of Action
VB is produced by diverse bacterial species in the gut microbiome . It inhibits mitochondrial fatty acid oxidation by decreasing the levels of cellular carnitine and mitochondrial long-chain acyl-coenzyme As . This interaction results in changes in energy metabolism, particularly in the context of diet-induced obesity .
Biochemical Pathways
The primary biochemical pathway affected by VB is the mitochondrial fatty acid oxidation pathway . By decreasing the levels of cellular carnitine and mitochondrial long-chain acyl-coenzyme As, VB inhibits this pathway, leading to downstream effects on energy metabolism and fat storage .
Pharmacokinetics
It is known that vb is a microbiome-derived metabolite, suggesting that its bioavailability and metabolism are likely influenced by the gut microbiome .
Result of Action
The action of VB results in an increase in visceral fat mass and exacerbation of hepatic steatosis, particularly when associated with a Western diet . This suggests that VB plays a role in diet-dependent obesity .
Action Environment
The action of VB is influenced by environmental factors, particularly diet . Its production by gut bacteria and its role in diet-dependent obesity suggest that dietary factors can significantly influence the action, efficacy, and stability of VB .
Analyse Biochimique
Biochemical Properties
Delta-Valerobetaine plays a crucial role in biochemical reactions, particularly in the inhibition of mitochondrial fatty acid oxidation. It interacts with several enzymes and proteins, including those involved in the carnitine shuttle system. Delta-Valerobetaine decreases cellular carnitine levels and inhibits mitochondrial long-chain acyl-coenzyme As, thereby reducing the capacity for fatty acid oxidation . This interaction highlights the compound’s significant influence on energy metabolism.
Cellular Effects
Delta-Valerobetaine has profound effects on various cell types and cellular processes. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, delta-Valerobetaine promotes the accumulation of visceral fat and exacerbates hepatic steatosis when combined with a high-fat diet . These effects are mediated through its impact on mitochondrial function and fatty acid metabolism.
Molecular Mechanism
The molecular mechanism of delta-Valerobetaine involves its binding interactions with biomolecules and its ability to inhibit mitochondrial fatty acid oxidation. Delta-Valerobetaine binds to and decreases the availability of carnitine, a crucial molecule for the transport of fatty acids into mitochondria for oxidation . This inhibition leads to reduced fatty acid oxidation and increased fat storage, particularly in the liver and adipose tissues.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of delta-Valerobetaine have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term impact on cellular function. Studies have shown that delta-Valerobetaine can persist in the system and continue to exert its effects on mitochondrial function and fat metabolism over extended periods . This persistence underscores the importance of understanding its long-term biochemical and physiological effects.
Dosage Effects in Animal Models
The effects of delta-Valerobetaine vary with different dosages in animal models. At lower doses, the compound may have minimal impact, but at higher doses, it can lead to significant metabolic disturbances, including increased fat accumulation and hepatic steatosis . These dosage-dependent effects highlight the potential for both therapeutic and adverse outcomes, depending on the concentration of delta-Valerobetaine.
Metabolic Pathways
Delta-Valerobetaine is involved in several metabolic pathways, particularly those related to fatty acid metabolism. It interacts with enzymes and cofactors that are essential for the carnitine shuttle system and mitochondrial fatty acid oxidation . By inhibiting these pathways, delta-Valerobetaine affects metabolic flux and alters metabolite levels, contributing to its obesogenic effects.
Transport and Distribution
Within cells and tissues, delta-Valerobetaine is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, particularly in the liver and adipose tissues . Understanding the transport mechanisms of delta-Valerobetaine is crucial for elucidating its overall impact on cellular and systemic metabolism.
Subcellular Localization
Delta-Valerobetaine’s subcellular localization is primarily within the mitochondria, where it exerts its inhibitory effects on fatty acid oxidation. The compound’s targeting signals and post-translational modifications direct it to specific compartments, ensuring its interaction with key metabolic enzymes . This localization is essential for its role in modulating energy metabolism and fat storage.
Méthodes De Préparation
La delta-Valérobétaine peut être synthétisée par des procédés de fermentation microbienne. Elle est produite dans le rumen à partir de triméthyllysine libre, qui est omniprésente dans le règne végétal . Le composé peut également être préparé en laboratoire en suivant l'oxydation de l'acide palmitique marqué dans les cellules HepG2 afin d'examiner l'effet du traitement à la delta-Valérobétaine sur l'oxydation des acides gras mitochondriaux cellulaires .
Analyse Des Réactions Chimiques
La delta-Valérobétaine subit diverses réactions chimiques, notamment :
Réduction : La réduction de la delta-Valérobétaine n'a pas été étudiée de manière approfondie, mais il est possible qu'elle puisse subir une réduction dans des conditions spécifiques.
Substitution : La delta-Valérobétaine peut participer à des réactions de substitution, en particulier celles impliquant son groupe amine.
Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants tels que le peroxyde d'hydrogène et des agents réducteurs tels que le borohydrure de sodium. Les principaux produits formés à partir de ces réactions comprennent le TMAO et d'autres métabolites connexes .
Applications de recherche scientifique
La delta-Valérobétaine a plusieurs applications de recherche scientifique :
Chimie : Elle est utilisée comme précurseur pour la synthèse d'autres composés, tels que le TMAO.
Biologie : La delta-Valérobétaine est étudiée pour son rôle dans le microbiome intestinal et son impact sur le métabolisme de l'hôte
Médecine : Des recherches ont montré que la delta-Valérobétaine a une activité cytotoxique dans les cellules cancéreuses du côlon, induisant l'apoptose et l'autophagie.
Mécanisme d'action
La delta-Valérobétaine exerce ses effets en inhibant l'oxydation des acides gras mitochondriaux. Elle diminue les niveaux cellulaires de carnitine et les acyl-coenzyme A à longue chaîne mitochondriaux, conduisant à une réduction de l'oxydation des acides gras et à une augmentation du stockage des lipides . Dans les cellules cancéreuses du côlon, la delta-Valérobétaine induit l'apoptose par l'activation de la voie PINK1/Parkin, conduisant à un dysfonctionnement mitochondrial et à la mort cellulaire .
Comparaison Avec Des Composés Similaires
La delta-Valérobétaine est similaire à d'autres bétaines, telles que la bétaïne de glycine et la triméthylglycine. Elle est unique par sa capacité à inhiber l'oxydation des acides gras mitochondriaux et par son rôle d'obésogène dépendant du régime alimentaire . D'autres composés similaires comprennent :
Bétaïne de glycine : Connue pour son rôle dans l'osmorégulation et la tolérance au stress chez les plantes.
La delta-Valérobétaine se distingue par ses effets spécifiques sur le métabolisme et par son association avec l'obésité et les troubles métaboliques .
Propriétés
IUPAC Name |
5-(trimethylazaniumyl)pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-9(2,3)7-5-4-6-8(10)11/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLVFVFTRQPQFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCCC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6778-33-2 | |
| Record name | delta-Valerobetaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006778332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .DELTA.-VALEROBETAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/725A8L267W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is delta-valerobetaine (VB), and how is it linked to gut microbiota?
A1: Delta-valerobetaine (VB) is a small molecule and a type of betaine . It is produced by certain species of bacteria residing in the gut of mammals and was found to be absent in germ-free mice, indicating its origin from gut microbes . While its exact role in bacterial metabolism remains unclear, its presence in conventionally raised animals suggests a potential role in host-microbe interactions.
Q2: How does delta-valerobetaine impact host metabolism?
A2: Studies have shown that VB can influence energy metabolism in mice. VB administration led to increased visceral fat mass and exacerbated hepatic steatosis in mice fed a Western-style diet . This suggests that VB can act as a "microbiota-derived obesogen" potentially by modulating energy utilization pathways.
Q3: What is the mechanism by which delta-valerobetaine influences energy metabolism?
A3: Research suggests that VB inhibits mitochondrial fatty acid oxidation by suppressing the carnitine shuttle, a crucial process for transporting fatty acids into mitochondria for energy production . This inhibition was observed in both in vitro and in vivo studies . Additionally, VB was shown to alter the expression of proteins involved in mitochondrial function and energy homeostasis, such as PGC1α, AMPKα, and TFAM , further supporting its role in regulating energy metabolism.
Q4: Does delta-valerobetaine influence feeding behavior?
A4: Preliminary studies utilizing metabolic cages have shown that VB treatment leads to increased food intake in mice, irrespective of their diet . Further investigation revealed that VB administration also alters the levels of leptin and ghrelin, key hormones involved in regulating appetite and satiety . This suggests that VB may influence energy homeostasis not only by impacting metabolic pathways but also by modulating feeding behavior.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{2-[2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-3-phenyl-propyl}-succinamic acid](/img/structure/B1254302.png)
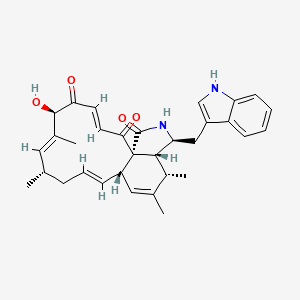
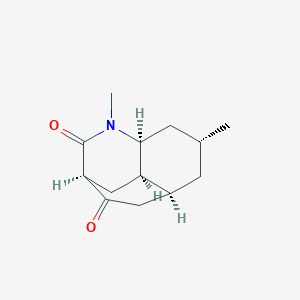
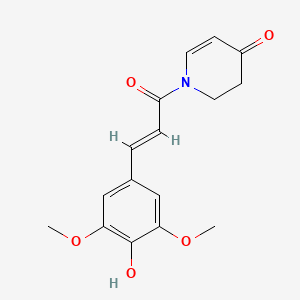
![(3Z)-3-[(3-phenoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octane](/img/structure/B1254308.png)
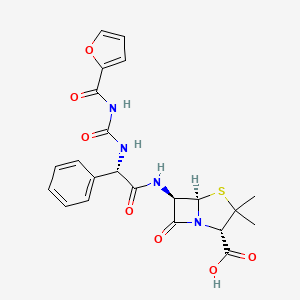
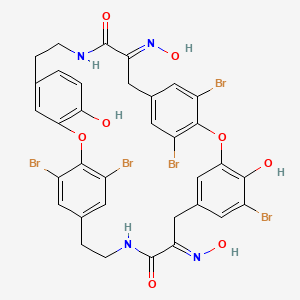


![16-hydroxy-13-methyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1254320.png)

